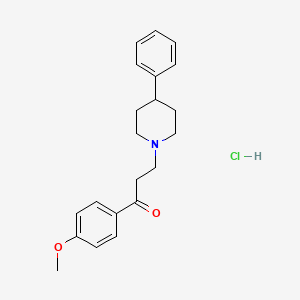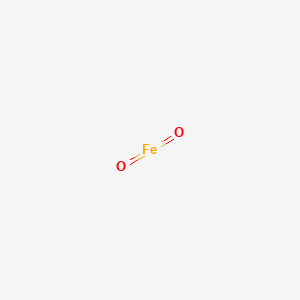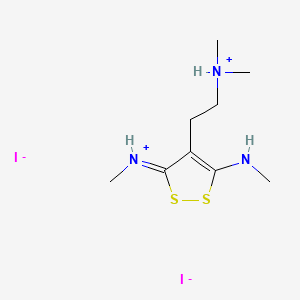
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a dithiolium core, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide typically involves multiple steps, starting with the preparation of the dithiolium core. This is followed by the introduction of methylamino and dimethylamino groups through nucleophilic substitution reactions. The final step involves the iodination to form the iodide hydriodide salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products.
化学反应分析
Types of Reactions
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
作用机制
The mechanism of action of 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide involves its interaction with molecular targets through its amino and dithiolium groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and protein interactions.
相似化合物的比较
Similar Compounds
- 3,5-Bis(dimethylamino)methylphenol
- Pinacol boronic esters
- Phenylboronic pinacol esters
Uniqueness
Compared to similar compounds, 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide stands out due to its unique combination of amino and dithiolium groups. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
102107-40-4 |
|---|---|
分子式 |
C9H19I2N3S2 |
分子量 |
487.2 g/mol |
IUPAC 名称 |
dimethyl-[2-[3-(methylamino)-5-methylazaniumylidenedithiol-4-yl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C9H17N3S2.2HI/c1-10-8-7(5-6-12(3)4)9(11-2)14-13-8;;/h10H,5-6H2,1-4H3;2*1H |
InChI 键 |
WFYGFZIEOONKHN-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=[NH+]C)SS1)CC[NH+](C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


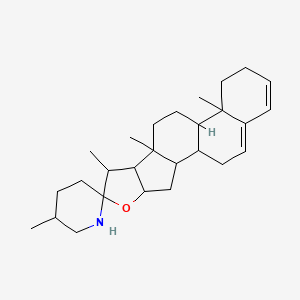
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
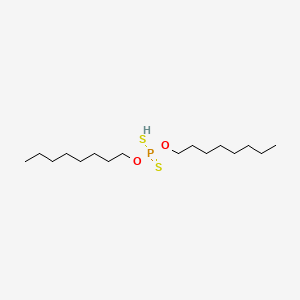
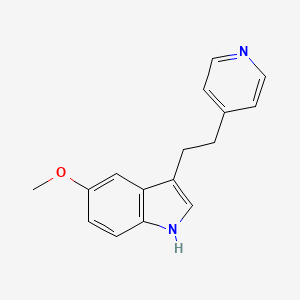
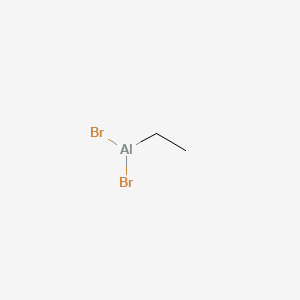
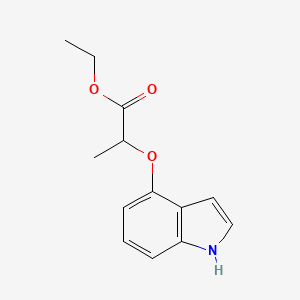



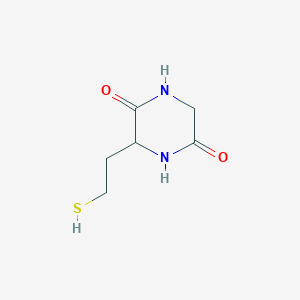
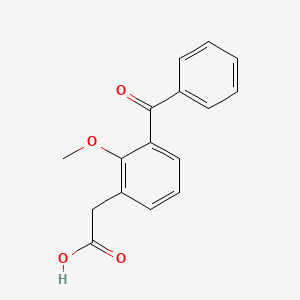
![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
